Ferric tartrate

Beschreibung

Historical Context of Ferric Tartrate in Chemical Science

The scientific journey of iron tartrates is intrinsically linked to the history of tartaric acid itself. While winemakers have known of tartaric acid for centuries, its chemical extraction was developed in 1769 by Carl Wilhelm Scheele. wikipedia.org The unique properties of tartaric acid, including its chirality, were later elucidated by Jean-Baptiste Biot and Louis Pasteur in the 19th century. wikipedia.org

In the 19th and early 20th centuries, the ferrous salt, ferrous tartrate, was historically used as a medicinal tonic. wikipedia.orgwikidoc.org However, the foundational scientific inquiry into the interaction between iron and tartaric acid that informs modern research began later. A pivotal moment came in 1894 with H.J.H. Fenton's work on the reaction between ferrous iron and tartaric acid in the presence of an oxidizing agent, which demonstrated the catalytic power of this combination. mdpi.comaip.orgsciencemadness.org

Early 20th-century research began to probe the nature of the complexes formed between iron and tartrate. Studies from this era investigated the molecular ratios and stability of the this compound complex, noting its sensitivity to factors like pH. google.com A 1947 study further explored the structure and behavior of this compound and citrate (B86180) complexes in dilute solutions, contributing to the fundamental understanding of these compounds. acs.org This early work was largely preparative and descriptive, laying the groundwork for more sophisticated future investigations.

Scope and Significance of Contemporary Academic Investigations of this compound

Modern research has expanded beyond basic characterization, uncovering the significance of this compound in diverse and specialized fields. A prominent area of investigation is its role in food chemistry and materials science.

In the context of food science, this compound has been identified as a key photoactivator in the light-induced oxidative degradation of white wine. researchgate.net Studies have shown that in the presence of light, particularly wavelengths below 520 nm, the iron(III) tartrate complex initiates the degradation of tartaric acid, leading to the formation of products like glyoxylic acid, which can alter the quality of the wine. researchgate.net This process involves a ligand-to-metal charge transfer (LMCT) within the complex, highlighting its photochemical reactivity. researchgate.netresearchgate.net The autoxidation of tartaric acid, facilitated by the Fe(II)-tartrate/Fe(III)-tartrate redox couple, is a critical reaction chain in this process. mdpi.com

In materials science, this compound serves as a valuable precursor for the synthesis of advanced functional materials. Researchers have successfully used a cellulose (B213188)/ferric tartrate complex system to prepare Fe₃O₄@C composites. researchgate.net In this process, the this compound complex is decomposed at high temperatures to form Fe₃O₄ nanoparticles embedded within a porous carbon matrix derived from cellulose. researchgate.net These composites have shown promise as high-performance anode materials for lithium-ion batteries. researchgate.net Furthermore, research into iron tartrate nanoparticles, synthesized via wet chemical methods, explores their unique thermal, dielectric, and magnetic properties. researchgate.netasianpubs.org

The compound is also utilized for its complexing properties in various chemical applications, such as in specialized pharmaceutical formulations and as an additive to assess the spinnability of cellulose solutions. pharmaexcipients.comscbt.comsigmaaldrich.com

Evolution of Research Paradigms for Iron(III) Tartrate Complexes

The scientific approach to studying iron(III) tartrate complexes has evolved significantly over time. The initial paradigm was characterized by classical chemical synthesis and observation, focusing on the preparation of the compound and its basic medicinal applications. wikipedia.orgwikidoc.org This was followed by foundational studies in the mid-20th century that sought to understand the fundamental chemistry of complex formation in aqueous solutions. google.comacs.org

The contemporary research paradigm is marked by the application of advanced analytical and spectroscopic techniques to investigate the compound at the molecular and nanoscale. Modern studies routinely employ methods such as:

X-ray Diffraction (XRD): To determine crystal structure and crystallite size, particularly for iron tartrate nanoparticles and single crystals. researchgate.netasianpubs.orgu-ryukyu.ac.jpias.ac.in

Fourier-Transform Infrared Spectroscopy (FTIR): To identify vibrational modes of functional groups and confirm the formation of the tartrate complex. researchgate.netias.ac.inekb.egresearchgate.net

Thermal Analysis (TGA/DSC): To study the thermal decomposition process and stability of the compound and its hydrates. researchgate.netu-ryukyu.ac.jpekb.eg

Electron Microscopy (TEM): To directly visualize the morphology and size of synthesized nanoparticles. researchgate.netasianpubs.org

Laser Flash Photolysis (LFP): To study the kinetics and mechanisms of photochemical reactions, such as the light-induced electron transfer in the this compound complex. researchgate.net

This shift towards a molecular-level understanding has enabled a more nuanced exploration of the compound's properties. Research now focuses on the intricate mechanisms of its photochemical activity, such as the ligand-to-metal charge transfer (LMCT) processes that drive its role in oxidation. researchgate.netresearchgate.netrsc.org The paradigm has moved from viewing this compound as a simple bulk chemical to understanding it as a functional material, a photocatalyst, and a versatile precursor for nanotechnology, with ongoing investigations into its complex structure and reactivity. researchgate.netacs.orgmdpi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes the key identification and property data for this compound.

| Property | Value | Source(s) |

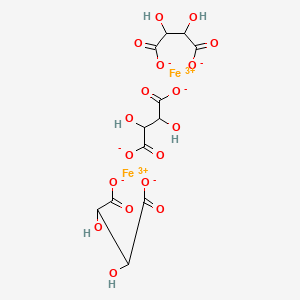

| IUPAC Name | iron(3+);(2R,3R)-2,3-dihydroxybutanedioate | nih.gov |

| Chemical Formula | Fe₂(C₄H₄O₆)₃ | lohmann-minerals.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂Fe₂O₁₈ | scbt.comnih.govamericanelements.com |

| Molecular Weight | 555.90 g/mol | scbt.comnih.govnih.gov |

| CAS Number | 2944-68-5 | scbt.comnih.govlohmann-minerals.com |

| Appearance | Brown to dark brown powder, granules, or crystals | lohmann-minerals.comamericanelements.com |

| Iron Content | Approx. 20% | lohmann-minerals.comsigmaaldrich.com |

| pH (1% solution) | Approx. 3.5 | lohmann-minerals.com |

Table 2: Crystallographic Data for Iron Tartrate Compounds This table presents crystallographic data from studies on iron tartrate crystals, primarily the more commonly crystallized ferrous form, which provides structural context.

| Compound | Crystal System | Space Group | Lattice Parameters | Source(s) |

| Iron(II) Tartrate Hemipentahydrate (FeC₄H₄O₆·2.5H₂O) | Orthorhombic | P2₁2₁2₁ | a = 7.8838(2) Å, b = 11.2778(4) Å, c = 18.3476(6) Å | u-ryukyu.ac.jp |

| Iron(II) Tartrate Nanoparticles | Orthorhombic | - | a = 8.76 Å, b = 10.98 Å, c = 8.20 Å | researchgate.net |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2944-68-5 |

|---|---|

Molekularformel |

C12H12Fe2O18 |

Molekulargewicht |

555.90 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioate;iron(3+) |

InChI |

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 |

InChI-Schlüssel |

SFOKDWPZOYRZFF-YDXPQRMKSA-H |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Herkunft des Produkts |

United States |

Synthesis and Preparative Methodologies for Ferric Tartrate

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the synthesis of ferric tartrate, providing accessible pathways to produce the compound in both nanoparticle and bulk forms.

Wet chemical techniques represent a common and versatile approach for synthesizing this compound. One prominent method involves the reaction of an iron(II) salt with tartaric acid. For instance, this compound nanoparticles have been synthesized using iron(II) sulfate (B86663), tartaric acid, and sodium metasilicate (B1246114). researchgate.net In this process, the sodium metasilicate solution facilitates the reaction between the iron(II) sulfate and tartaric acid to form iron(II) tartrate, which can subsequently be oxidized to this compound. researchgate.net The general chemical reaction can be represented as:

FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄ researchgate.net

Another direct method involves mixing aqueous solutions of an iron(II) salt, such as iron(II) chloride or iron(II) sulfate, with tartaric acid under controlled pH conditions. smolecule.com The stability of the resulting ferrous tartrate is sensitive to the acidity or basicity of the solution. smolecule.com The precipitate formed can be separated and dried. sciencemadness.org

| Reactants | Facilitator/Conditions | Product | Reference |

| Iron(II) sulfate, Tartaric acid | Sodium metasilicate solution | This compound nanoparticles | researchgate.net |

| Iron(II) sulfate, Tartaric acid | Direct mixing, controlled pH | Ferrous tartrate | smolecule.com |

| Iron filings, Tartaric acid | Heating | Bluish-grey precipitate (likely ferrous tartrate) | sciencemadness.org |

| Ferrous sulfate, Sodium tartrate | Double decomposition | Pale greenish-grey crystalline material | sciencemadness.orgsciencemadness.org |

Reactive crystallization is a rapid and efficient method for producing crystalline materials. This strategy involves the direct mixing of aqueous solutions containing the constituent ions, leading to a quick precipitation of the desired compound. While detailed literature specifically on the reactive crystallization of this compound is sparse, the principles have been successfully applied to other metal tartrates, such as manganese(II)-L-tartrate, and are considered extendable. eudl.eu

The process for a metal tartrate typically involves the simple mixing of aqueous solutions of a metal salt (e.g., manganese(II) chloride) and L-tartaric acid at ambient temperature. eudl.eu This approach is noted for its high yield, purity, speed, and environmentally benign nature, as it avoids high temperatures and prolonged reaction times. eudl.eu The expected reaction for this compound would involve combining a ferric salt solution with a tartaric acid or tartrate salt solution.

To control the size and morphology of the resulting particles, particularly at the nanoscale, surfactant-mediated synthesis is employed. Surfactants are added to the reaction mixture to prevent the agglomeration of newly formed nanoparticles. acs.org

In the synthesis of this compound nanoparticles, a surfactant such as Triton X-100 has been used in conjunction with wet chemical methods. researchgate.netresearchgate.net The surfactant helps to stabilize the nanoparticles, resulting in a product with a nearly spherical morphology and a controlled size range, typically between 30 to 50 nm. researchgate.netresearchgate.net The presence of the surfactant during the precipitation of this compound from iron(II) sulfate and tartaric acid ensures the formation of discrete, non-agglomerated nanoparticles. researchgate.net

| Synthesis Method | Surfactant Used | Observed Particle Morphology | Particle Size (nm) | Reference |

| Wet chemical | Triton X-100 | Nearly spherical | 30 - 50 | researchgate.netresearchgate.net |

Controlled Growth of this compound Crystalline Structures

For applications requiring high-purity, well-defined crystalline forms, controlled growth techniques are essential. These methods allow for the slow formation of single crystals with specific morphologies.

The gel growth technique is a widely used method for growing single crystals of compounds that have low solubility or are prone to rapid precipitation from solution. In this method, a gel medium, such as silica (B1680970) or agar-agar, provides a three-dimensional matrix where the reactants can diffuse slowly and react, leading to the formation of high-quality crystals. ias.ac.in

Single crystals of iron(II) tartrate have been successfully grown using silica gels. ias.ac.inccsenet.org The process typically involves preparing a silica gel in a test tube by mixing sodium metasilicate with an acid, such as tartaric acid itself. ias.ac.inccsenet.org After the gel sets, a solution of an iron salt, like ferric chloride (FeCl₃) or ferrous sulfate (FeSO₄), is carefully poured on top. ias.ac.inccsenet.org The metal ions diffuse into the gel, reacting with the tartrate ions to form crystals over an extended period, which can range from weeks to months. ias.ac.inccsenet.org

Agar-agar gel has also been used as a growth medium. In one study, crystals of iron-tartrate were grown in a 1% agar-agar gel containing ferric chloride, with a disodium (B8443419) tartrate solution added on top of the set gel. ijcrt.org

| Gel Medium | Reactants | Additive | Crystal Appearance | Reference |

| Silica Gel | Ferric chloride, Tartaric acid, Sodium metasilicate | - | Single crystals and polycrystalline aggregates | ccsenet.org |

| Agar-agar Gel | Ferric chloride, Disodium tartrate | Ammonium (B1175870) chloride | Pale-yellow, dodecahedron shaped | ijcrt.org |

| Silica Gel | Ferrous sulfate, Tartaric acid, Sodium metasilicate | Copper sulfate (dopant) | Spherulitic crystals | researchgate.net |

The final size, shape (morphology), and quality of crystals grown, particularly via gel methods, are highly dependent on several experimental parameters. jetir.org Controlling these factors is crucial for obtaining crystals with desired characteristics.

Key parameters include:

pH of the Gel: The pH affects the gelation process and the reaction kinetics. For metal tartrate crystal growth in silica gel, a pH between 3.6 and 4.7 is often found to be optimal. ias.ac.injetir.org

Gel Density and Age: The density of the gel (determined by the concentration of sodium metasilicate) and the time it is allowed to age before adding the supernatant reactant influence the diffusion rates of the ions. ijcrt.orgjetir.org

Concentration of Reactants: The concentrations of the iron salt and the tartrate solution directly impact the supersaturation level within the gel, which in turn affects the nucleation density and the growth rate of the crystals. ijcrt.orgjetir.org

Temperature: Ambient temperature is typically used for gel growth. Temperature fluctuations can affect solubility and diffusion rates, thereby influencing crystal quality. mdpi.com

Additives: The introduction of certain impurities or additives can control the crystal growth. For example, ammonium chloride has been used as an additive to control nucleation and promote the growth of good quality, transparent crystals of this compound in agar-agar gel. ijcrt.org

Systematic variation of these parameters allows for the optimization of the crystal growth process to achieve reasonably good size, quality, and morphology. ijcrt.orgjetir.org

| Parameter | Influence on Crystal Growth | Typical Range/Observation | Reference |

| pH | Affects gel setting and reaction kinetics | 3.6 - 4.7 found suitable for metal tartrates | ias.ac.injetir.org |

| Gel Density | Influences reactant diffusion rates | Specific gravity of 1.04–1.06 for sodium metasilicate solution | ias.ac.in |

| Reactant Concentration | Affects nucleation and growth rate | 1M solutions often used | ijcrt.org |

| Additives (e.g., NH₄Cl) | Can control nucleation and improve crystal quality | 4M NH₄Cl solution favored good quality crystals | ijcrt.org |

| Temperature | Affects solubility and diffusion | Ambient temperature is common for gel growth | ias.ac.inmdpi.com |

Nanoscale Synthesis of this compound

The synthesis of this compound at the nanoscale has been a subject of research, focusing on methods that allow for the production of nanoparticles with controlled characteristics for various applications.

Development of this compound Nanoparticles

The development of iron tartrate nanoparticles has been successfully achieved through wet chemical synthesis. researchgate.netasianpubs.org This approach involves the reaction of specific precursors in an aqueous solution. In a typical synthesis, iron(II) sulphate and tartaric acid are used as the primary reactants. researchgate.netasianpubs.org However, the direct reaction between these two compounds is often not spontaneous. The facilitation of this reaction is accomplished by introducing sodium metasilicate into the solution. researchgate.netasianpubs.org The process also employs a surfactant, such as Triton X-100, and maintains a controlled pH range of 4 to 5 to ensure the formation of nanoparticles. researchgate.net The resulting precipitates are then filtered, washed with deionized water, and dried to yield the iron tartrate nanoparticles. researchgate.net Another method involves a hydrothermal approach where ferric chloride hexahydrate and poly(tartaric acid) are reacted in the presence of sodium hydroxide (B78521) at high temperatures and pressures to produce ferrous tartrate particles. mdpi.com

Size and Morphology Control in Nanoparticle Synthesis

Control over the size and morphology of the nanoparticles is a critical aspect of their synthesis. In the wet chemical method using iron(II) sulphate and tartaric acid, the resulting nanoparticles exhibit a nearly spherical morphology. researchgate.netasianpubs.org Transmission Electron Microscopy (TEM) analysis has shown that the particle sizes typically range from 30 to 50 nanometers. researchgate.netasianpubs.org Further characterization using powder X-ray diffraction (XRD) and applying Scherrer's formula reveals an average crystallite size of approximately 35.28 nm, confirming the nanoscale dimensions of the synthesized particles. researchgate.netasianpubs.org The synthesized iron tartrate nanoparticles have an orthorhombic crystal structure. researchgate.netasianpubs.org The ability to control these parameters is crucial as the properties and potential applications of nanoparticles are highly dependent on their size and shape. nih.gov

| Parameter | Value | Method of Determination |

|---|---|---|

| Average Crystallite Size | 35.28 nm | Scherrer's Formula (from XRD data) |

| Particle Size Range | 30 - 50 nm | Transmission Electron Microscopy (TEM) |

| Morphology | Nearly Spherical | Transmission Electron Microscopy (TEM) |

| Crystal Structure | Orthorhombic | Powder X-ray Diffraction (XRD) |

This compound as Precursor Material in Advanced Synthesis

This compound complexes serve as versatile precursor materials in the fabrication of advanced composite materials and in the processing of complex organic polymers.

Utilization in Metal Oxide Composite Fabrication (e.g., Fe₃O₄@C)

This compound is instrumental as a precursor in the synthesis of porous iron(II,III) oxide-carbon (Fe₃O₄@C) composites. electrochemsci.orgresearchgate.net In this process, a this compound complex aqueous solution is first used to dissolve cellulose (B213188). electrochemsci.org This creates a homogeneous system containing both the iron source (this compound) and the carbon source (cellulose). electrochemsci.org This mixture then undergoes freeze-drying and subsequent carbonization at high temperatures in an inert atmosphere. electrochemsci.org During carbonization, the this compound complex decomposes to form Fe₃O₄ nanoparticles, which become homogenously deposited within a porous carbon matrix derived from the cellulose. electrochemsci.orgresearchgate.net This method results in an in-situ synthesis of the porous Fe₃O₄@C composite. electrochemsci.org Such composites are noted for their potential application as high-performance anode materials in lithium-ion batteries, where the porous carbon framework provides good electrical conductivity and accommodates the volume changes of the Fe₃O₄ nanoparticles during electrochemical cycling. electrochemsci.org Similarly, porous Fe₃O₄/C has been synthesized by calcining an iron tartrate precursor for use in catalysts. nih.govdlut.edu.cn

Role in Dissolving Complex Organic Polymers (e.g., Cellulose)

Aqueous solutions of this compound complexes are effective solvents for complex organic polymers like cellulose. electrochemsci.orggatech.edu Specifically, a solution of sodium iron(III) tartrate in an excess of sodium hydroxide has been identified as a capable solvent system for cellulose. gatech.edugoogle.com This ability to dissolve cellulose is a critical first step in the fabrication of the Fe₃O₄@C composites mentioned previously. electrochemsci.org By dissolving the cellulose, the this compound complex allows for intimate mixing of the iron and carbon precursors at a molecular level. electrochemsci.org This ensures the uniform distribution of the resulting Fe₃O₄ nanoparticles throughout the carbon matrix upon thermal decomposition. electrochemsci.org The process of dissolving cellulose in a this compound complex is a key enabler for creating advanced, functional materials from biopolymer sources. electrochemsci.orgresearchgate.net

Advanced Structural Elucidation and Coordination Chemistry of Ferric Tartrate

Crystallographic Investigations of Ferric Tartrate Compounds

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in solid this compound compounds. Techniques such as Powder X-ray Diffraction (PXRD) provide critical insights into the phase, structure, and morphology of these materials.

Powder X-ray Diffraction (PXRD) is a non-destructive technique widely used to analyze the crystalline nature of materials. researchgate.netkcl.ac.uk It provides a unique "fingerprint" for any crystalline solid, allowing for phase identification and characterization. usta.edu.co For this compound and related compounds, PXRD studies have been instrumental in confirming their crystalline structure.

Investigations into iron-tartrate crystals grown in gel mediums reveal their polycrystalline nature, characterized by diffraction patterns with both sharp and broad peaks. mdpi.comajevonline.org The pattern of peaks, with specific positions and intensities, is determined by the compound's unique crystal lattice. researchgate.net For instance, a study on Fe-Tartrate crystals identified major peaks with indices (112), (113), (121), (214), and (130) in decreasing order of intensity. mdpi.com Similarly, PXRD has been used to study the structure of various mixed-metal tartrates containing iron, such as Mn-Fe tartrate and Co/Ni-Fe-Sb-oxo tartrate clusters, confirming their polycrystalline structures. ajevonline.orgnih.govcapes.gov.br While many studies focus on iron(II) tartrate, which often exhibits an orthorhombic structure, the data for ferric (iron(III)) tartrate points towards a different crystalline arrangement. nih.govaip.orgrsc.org

The analysis of PXRD patterns allows for the determination of the crystal system and the dimensions of the unit cell—the fundamental repeating unit of a crystal lattice. Different this compound preparations have been shown to belong to distinct crystal systems.

One study, focusing on iron-tartrate crystals synthesized from ferric chloride (FeCl₃), identified a hexagonal crystal system belonging to the P-63m space group. mdpi.com In contrast, research on iron(II) tartrate, synthesized from ferrous sulfate (B86663) (FeSO₄), consistently indicates an orthorhombic crystal structure, often with the space group P212121. nih.govaip.orgresearchgate.net This highlights the critical role of the iron oxidation state in determining the final crystal structure. The unit cell parameters for a hexagonal this compound system have been calculated and are presented in the table below. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P-63m |

| a (Å) | 2.4906 |

| b (Å) | 2.4906 |

| c (Å) | 3.8504 |

| α (°) | 90.0 |

| β (°) | 90.0 |

| γ (°) | 120.0 |

| Unit Cell Volume (ų) | 20.68 |

Data sourced from IJCRT. mdpi.com

For this compound crystals grown in an agar-agar gel medium, the resulting morphology is described as translucent, pale-yellow, shiny crystals. mdpi.com The morphology of derivative products, such as nano cobalt ferrite (B1171679) formed from the thermal decomposition of a cobalt tartrate-ferric tartrate mixture, is noted to be dependent on the calcination temperature. researchgate.netscbt.com

Solution State Structural Analysis of this compound Complexes

In aqueous solutions, this compound exists not as a simple salt but as a series of complex ions. The structure and distribution of these species are highly sensitive to solution conditions, particularly pH. Understanding this solution-state chemistry is vital, as it governs the reactivity and bioavailability of iron in many systems.

The interaction between ferric ions (Fe³⁺) and tartrate ligands in solution leads to the formation of various complex species, including mononuclear, dinuclear, and trimeric forms. rsc.org Experimental and modeling studies have shown that the active complex in some applications is a binuclear iron(III) structure with two bridging meso-tartrate (B1217512) ligands. researchgate.netrsc.org In this dimeric form, each iron atom can be coordinated to a water molecule, resulting in an octahedral symmetry. researchgate.netrsc.org

Potentiometric, colorimetric, and electrophoretic measurements have been used to identify the specific complexes formed and to calculate their stability constants. rsc.org The mole ratio of iron(III) to tartrate in these complexes is frequently found to be 1:1. nih.govrsc.org Studies have identified several key equilibria in acidic solutions. rsc.org In more alkaline environments, hydroxylated species are formed. nih.gov The complexity of the system involves a "core + link" mechanism, where different species can coexist and interconvert. capes.gov.br

| Reaction Equilibrium | Species Formed | log K (Equilibrium Constant) | Conditions |

|---|---|---|---|

| Fe³⁺ + L²⁻ ⇌ FeL⁺ | FeL⁺ (Monomer) | log K₁₁ = 6.49 | Acidic solution, I=0.1M, 20°C |

| 2Fe³⁺ + 2L²⁻ ⇌ Dimer + 2H⁺ | Dimer | log β₂₂₂ = 11.87 | Acidic solution, I=0.1M, 20°C |

| 2Fe³⁺ + 2L²⁻ ⇌ Dimer⁻ + 3H⁺ | Dimer⁻ | log β₂₂₃ = 9.05 | Acidic solution, I=0.1M, 20°C |

| 3Fe³⁺ + 3L²⁻ ⇌ Trimer³⁻ + 6H⁺ | Trimer³⁻ | log β₃₃₆ = 9.48 | Acidic solution, I=0.1M, 20°C |

| 2Fe + 2L + 5H₂O ⇌ Fe₂(OH)₅L₂ + 5H⁺ | Fe₂(OH)₅L₂ | log* β₋₅₂₂ = 4.95 | pH 4.5-11, 0.5M NaNO₃, 25°C |

| Fe + L + 3H₂O ⇌ Fe(OH)₃L + 3H⁺ | Fe(OH)₃L | log* β₋₃₁₁ = -1.55 | pH 4.5-11, 0.5M NaNO₃, 25°C |

Data primarily sourced from J. Chem. Soc. rsc.org and Polyhedron nih.gov. L²⁻ represents the tartrate dianion.

The pH of the aqueous solution is a critical parameter that dictates which this compound species are formed and their relative concentrations. ajevonline.orgaip.orgchem-soc.siresearchgate.net Tartrate is known to form a stable iron chelate across a wide pH range, even up to pH 11. nih.gov

In acidic conditions, from pH 2.5 to 4.0, the predominant species is calculated to be [Fe(III)-Tar]⁺. mdpi.comresearchgate.net As the pH increases into the 3.0 to 6.0 range, the formation of a complex with the stoichiometry Fe(Tar)₃ has been reported. researchgate.netchem-soc.si In the pH range of 3.0 to 5.0, the [Fetart]⁺ complex is considered stable. mdpi.com

Conversely, in alkaline media (pH 4.5 to 11), potentiometric studies indicate the formation of various hydrolyzed species, such as the dinuclear complex Fe₂(OH)₅L₂ and the mononuclear Fe(OH)₃L. nih.gov The increased deprotonation of tartaric acid at higher pH values preferentially stabilizes iron(III) over iron(II), affecting the redox potential of the system. ajevonline.org This pH-dependent speciation is crucial for applications ranging from electrodeposition to environmental photochemical reactions, where the specific iron complex present determines the reaction pathway and efficiency. mdpi.comnih.gov

Identification of Mononuclear, Binuclear, and Multinuclear Iron(III)-Tartrate Complexes

The complexation between iron(III) and tartrate is highly dependent on factors such as pH and the molar ratio of iron to tartrate, leading to the formation of various nuclearities in solution and the solid state. Research has identified mononuclear, binuclear, and tetranuclear species. researchgate.net

Mononuclear Complexes: At specific pH ranges, mononuclear complexes can predominate. For instance, studies have suggested the formation of a [Fe(Tar)3] type complex at a pH between 3 and 6. chem-soc.si In related systems like iron(III)-citrate, mononuclear species are also well-documented, where the stoichiometry is influenced by the reactant ratios. chem-soc.siresearchgate.net

Binuclear Complexes: Dimeric or binuclear complexes are a common and significant structural motif in this compound chemistry. A notable example is the binuclear iron(III) meso-tartrate complex, which has been identified as the active component in certain applications. researchgate.net In this structure, two iron(III) centers are bridged by two meso-tartrate ligands. researchgate.net The formation of dimeric structures, such as [Fe₂(d-L)₂]²⁻, has been modeled and is considered a key species in aqueous solutions. researchgate.net The tendency for iron(III) to form binuclear complexes with ligands like tartrate and citrate (B86180) is a recurring theme in its coordination chemistry. researchgate.netresearchgate.net

Multinuclear Complexes: Beyond dimers, higher nuclearity complexes have also been observed. Specifically, tetranuclear iron(III) tartrate complexes have been identified in aqueous solutions. researchgate.net The formation of these larger structures is facilitated by the ability of the tartrate ligand, with its multiple coordination sites, to bridge more than two metal centers. This is analogous to the behavior seen in iron(III) citrate systems, where polynuclear species are readily formed. researchgate.net

The equilibrium between these different species is dynamic. For example, studies on similar iron chelates show that the relative amounts of mononuclear versus polynuclear complexes can be directly influenced by the initial iron-to-ligand molar ratio. researchgate.net

| Complex Type | Example Species/Formula | Key Findings |

| Mononuclear | [Fe(Tar)₃] | Forms at pH 3-6. chem-soc.si |

| Binuclear | Binuclear iron(III) meso-tartrate, [Fe₂(d-L)₂]²⁻ | Two Fe(III) ions are bridged by two tartrate ligands. researchgate.netresearchgate.net The iron atoms are often antiferromagnetically coupled. researchgate.net |

| Tetranuclear | Tetranuclear iron(III) d- and dl-tartrates | Identified in aqueous solutions alongside mono- and dinuclear species. researchgate.net |

Stereochemical Considerations in this compound Complexation

The stereochemistry of the tartaric acid ligand plays a crucial role in the formation and structure of its iron(III) complexes. Tartaric acid exists as d, l, and meso stereoisomers, and the specific isomer used can dictate the resulting complex's geometry and stability.

The formation of iron(III) complexes with d- and dl-tartaric acid is described as stereospecific. researchgate.net Molecular mechanics calculations have been employed to understand the structural differences between dimeric complexes formed with d-tartrate, [Fe₂(d-L)₂]²⁻, and those formed with a mix of d- and l-tartrate, [Fe₂(d-L)(l-L)]²⁻. The concept of stereospecificity is explained by the differing energies of the rigid iron(III) octahedral coordination environments when interacting with different stereoisomers of the ligand. researchgate.net In a related dimeric germanium tartrate complex, it was found that both tartrate ligands were D isomers, further highlighting the potential for stereoselectivity in these systems. researchgate.net

Ligand Coordination Geometry and Bond Characterization

The tartrate anion acts as a multidentate ligand, using its carboxylate and hydroxyl groups to coordinate with the iron(III) ion. This coordination results in stable chelate rings.

In the well-characterized binuclear iron(III) meso-tartrate complex, the coordination environment around each iron atom is octahedral. researchgate.net The two iron centers are bridged by the alkoxo groups of the two tartrate ligands. The coordination sphere of each iron atom is completed by carboxylate groups and a water molecule, which acts as a sixth ligand. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy data confirms that complexation primarily occurs through the binding of the carboxyl oxygen atoms to the Fe(III) ion. chem-soc.si

Magnetic measurements on the binuclear meso-tartrate complex indicate that the two high-spin Fe(III) ions are antiferromagnetically coupled. researchgate.net This magnetic coupling is a common feature in bridged multinuclear iron complexes. The geometry around the iron centers is typically a distorted octahedron, a consequence of the constraints imposed by the chelate rings formed by the tartrate ligand. researchgate.netresearchgate.net

| Feature | Description | Source |

| Coordination Number | Typically 6 | researchgate.net |

| Geometry | Distorted Octahedral | researchgate.netresearchgate.net |

| Coordinating Groups | Carboxylate and hydroxyl oxygen atoms from tartrate, and water molecules. | chem-soc.siresearchgate.net |

| Bonding | Fe-O bonds form stable chelate rings. | chem-soc.si |

| Magnetic Properties | Antiferromagnetic coupling between iron centers in binuclear complexes. | researchgate.net |

Structural Characterization of Mixed-Metal Tartrate Systems Incorporating Iron

Iron tartrate can incorporate other metal ions to form mixed-metal crystalline structures. These materials have been synthesized and characterized, revealing how the introduction of a second metal affects the crystal structure and properties.

Iron-Manganese Systems: Mixed iron(II)-manganese levo-tartrate crystals have been successfully grown using a gel diffusion technique. ias.ac.inresearchgate.net Characterization by powder X-ray diffraction (XRD), FT-IR spectroscopy, and other methods has been performed. The incorporation of manganese into the iron tartrate structure was confirmed, and it was noted that the coloration of the crystals changed from black to pinkish-brown as the manganese content increased. ias.ac.inresearchgate.net

Iron-Copper Systems: Copper-doped iron tartrate crystals with the general formula CuₓFe₍₁₋ₓ₎C₄H₄O₆·nH₂O have also been synthesized. ias.ac.in Energy-dispersive X-ray analysis (EDAX) confirmed the elemental composition. A comparative study of pure iron tartrate and copper-doped crystals showed variations in FT-IR transmittance, which was attributed to the different atomic masses of iron and copper leading to small changes in molecular geometry and mechanical vibrations. ias.ac.in

Ternary Systems: More complex systems, such as iron-manganese-cobalt ternary levo-tartrate crystals, have been grown and characterized. psu.edu EDAX was used to determine the metallic composition in the crystals. The powder XRD studies suggested a crystalline nature, while FT-IR confirmed the presence of the expected functional groups. psu.edu

These studies show that the tartrate framework is robust enough to accommodate different metal ions, leading to the formation of novel mixed-metal materials with potentially tunable properties. researchgate.net

| System | Composition | Characterization Methods | Key Findings |

| Iron-Manganese | Fe(II)-Mn levo-tartrate | FTIR, Powder XRD, TGA, VSM | Color changes with Mn content; crystal structure studied. ias.ac.inresearchgate.net |

| Iron-Copper | CuₓFe₍₁₋ₓ₎C₄H₄O₆·nH₂O | EDAX, FTIR, Powder XRD | Doping with copper alters spectroscopic properties. ias.ac.in |

| Iron-Manganese-Cobalt | Fe-Mn-Co ternary levo-tartrate | EDAX, Powder XRD, FTIR | Ternary crystals successfully grown; coloration changes with metallic composition. psu.edu |

Chemical Reactivity and Mechanistic Investigations of Ferric Tartrate

Redox Chemistry of Ferric Tartrate Complexes

The redox chemistry of iron is fundamental to its role in various chemical and biological systems. In the presence of tartaric acid, the redox behavior of iron is significantly modified through the formation of this compound and ferrous tartrate complexes. These complexes exhibit unique reactivity that is central to processes ranging from wine oxidation to advanced oxidation processes for water treatment.

The interaction between iron and tartaric acid leads to the formation of Fe(II)-tartrate and Fe(III)-tartrate complexes, which constitute a key redox couple. mdpi.com The speciation and oxidation states of these complexes are highly dependent on the pH and redox potential of the medium. mdpi.com Unlike free iron ions, the reactive entities in many systems are the Fe(II)–Tartrate/Fe(III)–Tartrate complexes. mdpi.com The formation of these complexes is crucial as it alters the standard reduction potential of the Fe(III)/Fe(II) couple.

Tartaric acid and its anions (tartrate) are strong ligands for Fe(III), leading to the formation of stable complexes. researchgate.net This preferential stabilization of the ferric state over the ferrous state by tartrate lowers the reduction potential of the Fe(III)/Fe(II) couple. researchgate.netajevonline.org For instance, in a tartrate buffer at pH 3.5, the reduction potential (E₃.₅) of the iron(III)/iron(II) couple is reported to be 360 mV. ajevonline.org This modulation of the redox potential is critical; for example, it lowers the potential sufficiently for Fe(II) to be readily oxidized by molecular oxygen to Fe(III). researchgate.net

The complexation is pH-dependent. As pH increases, the deprotonation of tartaric acid increases, favoring the formation of iron-tartrate complexes. ajevonline.org The formation of an electrically neutral iron(II)-tartrate complex is believed to be less energetically demanding to oxidize than a free iron(II) cation. ajevonline.org Studies have shown that in alkaline media, the Fe(III)-tartrate complex is more stable than the Fe(III)-EDTA complex, as indicated by its more negative reduction potential. cecri.res.in The stability of iron-tartrate complexes also influences their reactivity; for instance, tartrate ions can adsorb onto passive iron films, forming chelating complexes with both ferrous and ferric ions, which can influence corrosion processes. mdpi.com

The ratio of Fe(II)–tartrate to Fe(III)–tartrate, along with other redox-active species, is what ultimately establishes the redox potential in complex systems like wine. mdpi.com

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Redox Couple | Fe(II)–Tartrate / Fe(III)–Tartrate | The primary reactive entities, not free Fe(II)/Fe(III) ions. | mdpi.com |

| Reduction Potential (E₃.₅) | ~360 mV in tartrate buffer at pH 3.5 | Lower than many other systems, facilitating Fe(II) oxidation. | ajevonline.org |

| Effect of pH | Increased pH enhances Fe(II)-tartrate complex formation. | Influences reaction rates and complex stability. | ajevonline.orgaip.org |

| Ligand Stability | Tartrate is a strong ligand, preferentially stabilizing Fe(III). | Determines the reduction potential of the Fe(III)/Fe(II) couple. | researchgate.netajevonline.org |

The autoxidation of tartaric acid in the presence of iron is an autocatalytic process characterized by distinct kinetic phases: initiation, propagation, and termination. aip.orgresearchgate.net This process involves the activation of dissolved oxygen, a reaction catalyzed by an Fe(II)-tartrate complex. aip.orgescholarship.org

Initiation Phase: This initial stage involves the activation of molecular oxygen by an Fe(II)-tartrate complex. aip.orgacs.org The duration of this phase is pH-dependent, decreasing as the pH increases from 2.5 to 4.5. aip.orgresearchgate.net This suggests that the formation of the Fe(II)-tartrate complex, which is favored at higher pH, is crucial for initiating the reaction. acs.org During this phase, hydrogen peroxide (H₂O₂) is generated internally. escholarship.org

Propagation Phase: Following the initial formation of H₂O₂, a rapid, chain-like reaction phase begins. escholarship.org This phase is essentially a Fenton reaction where tartaric acid is oxidized by Fe(II) and H₂O₂. acs.org The reaction is self-sustaining because H₂O₂ is regenerated, creating a positive feedback loop. escholarship.org The propagation rate is approximately zero-order with respect to both oxygen and iron. aip.orgresearchgate.net Kinetic analysis suggests that a ferryl ion (FeO²⁺) intermediate may control the rate of this phase. researchgate.net

Termination Phase: The reaction ceases when reactants, primarily dissolved oxygen, are depleted. aip.org

The formation of Fe(III) during this process mirrors the consumption of dissolved oxygen, showing a similar autocatalytic pattern. aip.orgresearchgate.net At lower pH values (2.5-3.0), Fe(III) accumulates to a maximum level that coincides with the depletion of oxygen, after which it is partially consumed as it is reduced back to Fe(II). aip.org

| Phase | Key Processes | Controlling Factors | Reference |

|---|---|---|---|

| Initiation | Activation of O₂ by Fe(II)-tartrate complex; initial formation of H₂O₂. | pH (rate increases with pH); Fe(II)-tartrate complex concentration. | aip.orgacs.org |

| Propagation | Autocatalytic, chain-like Fenton reaction; regeneration of H₂O₂. | Rate controlled by an intermediate catalytic complex (e.g., ferryl ion). | researchgate.netescholarship.org |

| Termination | Cessation of the reaction. | Depletion of dissolved oxygen. | aip.org |

The catalytic function of iron in oxidation processes relies on its ability to cycle between the Fe(II) and Fe(III) oxidation states. After an Fe(II)-tartrate complex is oxidized to an Fe(III)-tartrate complex, a reductive step is necessary to regenerate the Fe(II) species, allowing the catalytic cycle to continue. mdpi.com

In various systems, this reduction of Fe(III) back to Fe(II) is carried out by reducing agents present in the medium. For example, in wine, reduced glutathione (B108866) (GSH) is a key compound responsible for this regeneration step, being itself oxidized to glutathione disulfide (GSSG). mdpi.commdpi.com This regeneration allows the cycle of oxygen activation and oxidation to persist until the oxygen is consumed. mdpi.com Phenolic compounds, such as 4-methylcatechol, can also reduce Fe(III) to Fe(II), thus participating in the redox cycling. ajevonline.org

Catalytic Mechanisms of this compound

This compound and its corresponding ferrous complexes are effective catalysts in a variety of chemical transformations, most notably in oxidation reactions and photo-Fenton processes.

Iron-tartrate complexes play a key role in catalyzing oxidation reactions by activating molecular oxygen. aip.org The autoxidation of tartaric acid itself is a prime example, where the Fe(II)-tartrate complex acts as the catalyst to initiate the reaction with oxygen. researchgate.net This catalytic behavior is not limited to tartaric acid; iron complexes can catalyze the oxidation of other substrates as well. For instance, iron complexes have been shown to catalyze allylic amination reactions, which are thought to proceed via an iron-catalyzed oxidation of a hydroxylamine (B1172632) to a nitroso intermediate. beilstein-journals.org

The catalytic efficiency is often linked to the formation of an intermediate species. In the oxidation of potassium sodium tartrate by hydrogen peroxide, a cobalt(II) catalyst (a proxy for understanding transition metal catalysis) forms a transient green activated complex, demonstrating the role of an intermediate. purdue.edu In iron-catalyzed systems, a high-valent ferryl ion (FeO²⁺) has been proposed as the key catalytic intermediate that controls the propagation rate of oxidation. researchgate.net The complexation of iron by tartrate is essential, as it facilitates the electron transfer required for these catalytic cycles. mdpi.comrsc.org

This compound is a potent photoactivator, mediating photo-Fenton and photo-Fenton-like reactions. This process is particularly relevant for environmental remediation, where it is used to degrade organic pollutants. ascelibrary.org In acidic aqueous solutions, this compound complexes absorb light, particularly in the near-UV region (with an absorption maximum around 340 nm). researchgate.net

The mechanism is initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of a photon. This process causes the degradation of the this compound complex, resulting in the reduction of Fe(III) to Fe(II) and the formation of an oxidized tartrate radical. researchgate.net

Reaction: Fe(III)-tartrate + hν → Fe(II) + Tartrate Radical•

The photogenerated Fe(II) can then react with hydrogen peroxide (the classic Fenton reaction) to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. researchgate.net

Reaction: Fe(II) + H₂O₂ → Fe(III) + •OH + OH⁻

The use of the Fe(III)-tartrate complex offers a significant advantage over traditional Fenton systems because it allows the process to operate at higher, near-neutral pH values. ascelibrary.orgresearchgate.net In standard Fenton chemistry, Fe(III) precipitates as ferric hydroxide (B78521) at pH > 3, halting the catalytic cycle. Tartrate acts as a chelating agent, keeping the iron soluble and photoactive at higher pH. ascelibrary.org

Studies have demonstrated that irradiating Fe(III)-tartrate solutions leads to the degradation of pollutants like the herbicide amicarbazone (B1667049) and the antibiotic enrofloxacin. researchgate.net The efficiency of this photo-Fenton process is influenced by the Fe(III):tartrate ratio and the pH of the solution. researchgate.net Furthermore, this compound has been immobilized on substrates like cotton fabric to create heterogeneous photo-Fenton catalysts for degrading dyes under light irradiation. mater-rep.com

Role as a Catalytic Intermediate

This compound complexes play a significant role as catalytic intermediates in various chemical reactions, particularly in oxidation processes. The kinetics of the autoxidation of tartaric acid in the presence of iron(II) exhibit autocatalytic behavior, which points to the formation of a catalytic intermediate that is produced during an initiation phase and regenerated during a propagation phase. aip.orgnih.gov Kinetic analysis suggests that this intermediate is a complex involving a ferryl ion (FeO²⁺), which governs the rate of the propagation reaction. aip.orgnih.gov

The formation of an Fe(II)-tartrate complex is crucial for the activation of dissolved oxygen, a key step in the initiation of autoxidation. aip.orgnih.govacs.org This complex formation lowers the redox potential of the Fe(II)/Fe(III) couple, making the reduction of oxygen more thermodynamically favorable. aip.orgacs.org Studies have shown that increasing the concentration of the Fe(II)-tartrate complex accelerates the reaction rate. aip.org The subsequent oxidation of Fe(II) to Fe(III) shows autocatalytic behavior that mirrors the consumption of dissolved oxygen. aip.orgnih.gov The reduction of Fe(III) back to Fe(II) highlights the catalytic nature of the iron species in the reaction. aip.orgnih.gov

Furthermore, this compound has been utilized to create heterogeneous catalysts. For instance, waste cotton fabric has been modified with tartaric acid to introduce surface carboxyl and hydroxyl groups. These groups coordinate with Fe³⁺ ions to form a this compound-modified fabric, which serves as a heterogeneous photo-Fenton catalyst for the oxidative degradation of dyes. mater-rep.com

Photochemical Transformation Pathways of this compound

This compound is photoactive and can act as a photoactivator, particularly in acidic aqueous solutions, leading to the oxidative degradation of various substrates. researchgate.net This process is significant in systems like white wine, where exposure to light, especially wavelengths below 520 nm, can initiate the degradation of tartaric acid, leading to changes in color and the formation of degradation products. researchgate.netresearchgate.net The photochemical process is critically dependent on the presence of both iron and light; in their absence, the degradation of tartaric acid does not occur. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Processes

The primary mechanism for the photochemical activity of this compound is a Ligand-to-Metal Charge Transfer (LMCT) process. researchgate.netnumberanalytics.comlibretexts.org LMCT is an electronic transition where an electron is transferred from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. numberanalytics.comlibretexts.orgfiveable.me

In the this compound complex, the absorption of light energy, typically in the UV-visible region (with a maximum absorbance around 340 nm), excites an electron from the tartrate ligand to the Fe(III) center. researchgate.netnumberanalytics.com This can be represented as:

[Fe³⁺(Tartrate)] + hν → [Fe²⁺(Tartrate•)]*

This excited state is unstable and leads to the reduction of the iron center from Fe(III) to Fe(II) and the generation of an oxidized tartrate radical (Tartrate•). researchgate.netacs.org LMCT processes are known to generate reactive radicals, which can then initiate subsequent degradation reactions. aip.org The efficiency of this photoredox reaction is influenced by the nature of the carboxylate ligand. acs.org

Photoproduction of Hydroxyl Radicals

The photolysis of aqueous Fe(III)-tartrate complexes is a significant source of highly reactive hydroxyl radicals (•OH). researchgate.nettandfonline.com The generation of these radicals is initiated by the LMCT process. The subsequent reactions, particularly in the presence of oxygen, lead to the formation of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals. acs.orgcopernicus.org

The photoproduction of hydroxyl radicals has been quantitatively assessed using benzene (B151609) as a probe, which is converted to phenol (B47542) upon reaction with •OH. researchgate.nettandfonline.com Research has systematically investigated the influence of various parameters on the generation of these radicals.

Key Findings on Hydroxyl Radical Photoproduction:

Effect of pH: The production of hydroxyl radicals is highly dependent on pH, with the greatest generation observed at a pH of 3.0. researchgate.nettandfonline.com

Effect of Reactant Concentration: The concentration of •OH increases with rising concentrations of both Fe(III) and tartrate. However, beyond a certain ratio of tartrate to Fe(III), the production of radicals begins to decrease. researchgate.nettandfonline.com

Effect of Temperature: Temperature has a positive effect on the quantum yield of hydroxyl radicals. For example, the quantum yield at 328 K was found to be nearly double that at 298 K. tandfonline.com

The following table summarizes the influence of different factors on the photoproduction of hydroxyl radicals from Fe(III)-tartrate complexes.

| Factor | Optimal Condition/Trend | Reference |

| pH | Greatest production at pH 3.0 | researchgate.nettandfonline.com |

| Fe(III) Concentration | Production increases with increasing concentration | researchgate.nettandfonline.com |

| Tartrate Concentration | Production increases with increasing concentration (up to a point) | researchgate.nettandfonline.com |

| Temperature | Quantum yield increases with increasing temperature | tandfonline.com |

Mechanisms of Light-Induced Degradation of Organic Substrates in the Presence of this compound

The hydroxyl radicals and other reactive species generated from the photolysis of this compound can degrade various organic substrates. acs.orgacs.org The primary substrate in many studies is tartaric acid itself, which is oxidized in a process initiated by the photodegradation of the this compound complex. researchgate.net

In model wine systems, the light-induced degradation of this compound leads to the oxidative fragmentation of tartaric acid, producing glyoxylic acid and formic acid. researchgate.net This degradation is dependent on the presence of oxygen. researchgate.net Other α-hydroxy organic acids present in such systems, like malic acid, citric acid, and lactic acid, can also be degraded to their corresponding carbonyl compounds through similar photo-activated processes. researchgate.net

The general mechanism involves the following steps:

Photoactivation via LMCT: The this compound complex absorbs light, leading to the reduction of Fe(III) to Fe(II) and the formation of a tartrate radical. researchgate.netacs.org

Radical Reactions: The tartrate radical can undergo further reactions, including oxidative decarboxylation. acs.org

Generation of ROS: In the presence of oxygen, the system generates reactive oxygen species, including hydroxyl radicals (•OH). acs.orgcopernicus.org

Oxidation of Substrates: The highly reactive hydroxyl radicals attack and oxidize organic substrates present in the solution. acs.orgresearchgate.net

Regeneration of Catalyst: Fe(II) can be re-oxidized to Fe(III) by species like H₂O₂, closing a photocatalytic cycle where iron acts as a catalyst for the degradation of the organic compounds. copernicus.org

Thermal Decomposition Pathways and Products of this compound

The thermal decomposition of this compound has been studied using methods such as thermogravimetry (TG), differential scanning calorimetry (DSC), and Mössbauer spectroscopy. akjournals.com In an air atmosphere, the decomposition occurs in a single oxidative step. akjournals.com

Studies show that iron(III) tartrate decomposes directly to hematite (B75146) (α-Fe₂O₃) without the formation of iron(II) intermediates. akjournals.com The decomposition process for hydrated this compound begins with an initial step of dehydration to form the anhydrous compound. ekb.eg The main decomposition of the anhydrous this compound occurs at higher temperatures.

The following table outlines the key temperature ranges and products observed during the thermal decomposition of iron(III) tartrate.

| Decomposition Step | Temperature Range | Process/Product | Reference |

| Dehydration | Starts < 200°C | Loss of water of crystallization to form anhydrous Fe₂(C₄H₄O₆)₃ | ekb.eg |

| Oxidative Decomposition | 498 K to 653 K (225°C to 380°C) | Exothermic decomposition of anhydrous tartrate to α-Fe₂O₃ | akjournals.com |

| Final Product | Isothermal heating at 673 K (400°C) | Bulk size α-Fe₂O₃ (hematite) | akjournals.com |

Mössbauer spectroscopy of the residues obtained by heating the compound at 473 K and 673 K confirms the formation of α-Fe₂O₃. akjournals.com An increase in the particle size of the resulting α-Fe₂O₃ is observed with increasing decomposition temperature. akjournals.com Compared to other iron(III) hydroxycarboxylates like lactate (B86563) and citrate (B86180), iron(III) tartrate exhibits the highest thermal stability. akjournals.com

In the context of producing mixed-metal oxides, the thermal decomposition of a cobalt tartrate-ferric tartrate mixture has been used to synthesize nano-crystalline cobalt ferrite (B1171679) (CoFe₂O₄). ekb.egekb.egresearchgate.net The decomposition in this case proceeds in multiple steps, with the formation of the spinel phase occurring at temperatures up to 1050°C. ekb.egekb.egresearchgate.net

Interactions with Specific Chemical Species

This compound's reactivity is significantly influenced by its interactions with other chemical species, particularly in aqueous environments.

Interaction with Oxygen: Dissolved oxygen plays a critical role in the oxidation chemistry involving this compound. In the autoxidation of tartaric acid, an Fe(II)-tartrate complex catalyzes the activation of dissolved oxygen, which is the initiation step of the reaction. aip.orgnih.govacs.org In photochemical systems, after the initial LMCT reduces Fe(III) to Fe(II), oxygen is required for the subsequent steps that lead to the formation of reactive oxygen species and the regeneration of the Fe(III) catalyst. researchgate.netacs.org The concentration of oxygen can be a limiting factor in these degradation pathways. researchgate.net

Complexation with Other Organic Ligands

This compound's ability to form complexes is a key aspect of its chemistry, and its behavior is often studied in the context of other organic ligands that also chelate iron. The stability and reactivity of the resulting iron complexes are highly dependent on the nature of the ligand.

Research into the complexation of iron with various organic compounds has revealed that ligands such as oxalate (B1200264), malonate, citrate, and humic acid also form stable complexes with ferric iron. usgs.govcopernicus.orgcopernicus.org In studies investigating the dissolution of iron-bearing dust in atmospheric sciences, several organic ligands were tested for their ability to enhance iron solubility. It was found that oxalate, malonate, tartrate, and humic acid all increased iron solubility, which was linked to a rise in dissolved Fe(II) concentrations. copernicus.orgcopernicus.org This suggests a reductive ligand-promoted dissolution mechanism. The effectiveness of these organic ligands in promoting iron solubility was observed to follow a specific order, as detailed in the table below.

Table 1: Comparative Effect of Organic Ligands on Iron Solubility

| Organic Ligand | Relative Effectiveness in Promoting Iron Solubility |

|---|---|

| Oxalate | Most Effective |

| Malonate | Moderately Effective |

| Tartrate | Moderately Effective |

| Humic Acid | Least Effective |

This table illustrates the decreasing order of effectiveness for enhancing iron solubility, with oxalate being the most potent ligand among those tested. Malonate and tartrate showed similar levels of effectiveness.

The formation of ferric complexes is not limited to small organic acids. For instance, tannic acid reacts with ferric iron to produce a characteristic black material, which is a ferric complex. usgs.gov Under acidic conditions (pH less than 4), tannic acid can reduce dissolved ferric iron to the more soluble ferrous state. usgs.gov

The stability of these complexes is a critical factor. Ferric complexes formed with oxalic and tartaric acids are noted to be stronger than the corresponding ferrous complexes. usgs.gov While citric acid forms less stable complexes with ferrous iron compared to oxalic and tartaric acids, the ferric citrate complex is comparable in strength to the ferric complexes of oxalate and tartrate. usgs.gov The interaction with these ligands can significantly alter the redox potential of the iron. Ligands that form stronger complexes with Fe(III) than Fe(II), such as carboxylates and catechols, create Fe(II) complexes with lower standard reduction potentials, enhancing their reactivity with certain reducible contaminants. acs.org

Competitive Adsorption Phenomena

Competitive adsorption is a process where different chemical species vie for the same active sites on a surface. This compound and its constituent ions are frequently involved in such phenomena, influencing processes from industrial applications to environmental geochemistry.

A notable example of competitive adsorption involves tartrate ions and chloride ions on the surface of steel. Tartrate ions can adsorb onto the passive film of iron, and in doing so, they compete with chloride ions that initiate localized corrosion (pitting). mdpi.com By counteracting the adsorption of chloride, tartrate helps prevent the depassivation of the steel, thereby inhibiting the onset of pitting, particularly at a pH of 13.2. mdpi.com This protective mechanism is attributed to the competitive adsorption of the tartrate's carboxylate groups on the metal surface. mdpi.com

In environmental systems, similar competitive processes are observed. The adsorption of contaminants like antibiotics onto the surface of iron oxide minerals can be influenced by the presence of other ions. For example, the presence of phosphate (B84403) can affect the adsorption of tetracycline (B611298) onto goethite, hematite, and magnetite. sci-hub.se This indicates a competitive scenario where phosphate and tetracycline compete for the hydroxyl group binding sites on the iron oxide surfaces.

The principle of competitive adsorption is also central to the function of this compound as an anticaking agent for sodium chloride. The this compound complex is designed to adsorb onto the sodium chloride crystal surface. researchgate.net This adsorption is believed to occur at specific sites, preventing the crystals from agglomerating. The effectiveness of this process relies on the favorable interaction between the this compound complex and the crystal lattice, which must be strong enough to compete with the attraction between the salt crystals themselves. The proposed mechanism involves the removal of a coordinated water molecule from the iron center, exposing a flat, charged site that matches the charge distribution on the {100} crystal face of sodium chloride, facilitating strong adsorption. researchgate.net

Studies on the adsorption of various metal ions onto adsorbents like activated carbon also highlight competitive effects. In systems containing multiple metal ions such as Fe²⁺, Zn²⁺, Mn²⁺, and Cu²⁺, these ions compete for the finite number of adsorption sites. nih.gov Research has shown that in such competitive systems, certain ions like Fe²⁺ may have an advantage in binding to activated carbon compared to other metal ions present in the solution. nih.gov

Spectroscopic and Photophysical Research on Ferric Tartrate

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. irdg.orgbiorxiv.orgresearchgate.net These methods probe the vibrational modes of chemical bonds, offering a molecular fingerprint. biorxiv.orgresearchgate.net

In the context of ferric tartrate, FTIR and Raman spectroscopy would be employed to characterize the coordination of the tartrate ligand to the ferric iron center. Key vibrational bands of interest would include:

O-H Stretching: The hydroxyl groups of the tartrate ligand would exhibit characteristic stretching vibrations.

C=O Stretching: The carboxylate groups are central to the ligand's interaction with the iron ion. The position of the C=O stretching band can indicate whether the carboxylate is protonated or coordinated to the metal. acs.org

C-O Stretching: These vibrations are also sensitive to the coordination environment of the carboxylate and hydroxyl groups.

Fe-O Stretching: The direct interaction between the iron and the oxygen atoms of the tartrate ligand would give rise to vibrations at lower frequencies, providing direct evidence of complex formation.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. eopcw.com

Characterization of Absorption Bands and Electronic Transitions

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region and a tail extending into the visible range. researchgate.netresearchgate.net These absorptions are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character.

For Fe(III) complexes, these transitions are typically intense and occur at relatively low energies. mdpi.com The absorption spectrum of an aqueous solution of the [FeIII Tart]+ complex at pH 3.0 shows a significant absorption band. researchgate.net Research on tartrate-functionalized Fe2O3 nanoparticles also reveals a broad absorption band with a maximum around 320 nm. researchgate.net Femtosecond pump-probe spectroscopy studies on the Fe(III)-tartrate complex have utilized excitation wavelengths of 405 nm and 320 nm, which fall within its broad absorption band. researchgate.net

The following table summarizes the observed absorption maxima for this compound and related species from various studies.

| System | Absorption Maximum (λmax) | Reference |

| [FeIII Tart]+ complex (pH 3.0) | Not specified, but significant absorption shown in a spectrum | researchgate.net |

| Tartrate-functionalized Fe2O3 NPs | ~320 nm | researchgate.net |

| Fe(III)-tartrate complex | Broad absorption encompassing 320 nm and 405 nm | researchgate.net |

| Iron(III) tartrate in model wine | Peak around 340 nm, tailing into the visible region | researchgate.net |

pH Dependence of Absorption Spectra

The absorption spectrum of this compound is highly dependent on the pH of the solution. This is because the speciation of both the ferric ion and the tartrate ligand changes with pH. As the pH varies, the protonation state of the tartaric acid's carboxylic acid and hydroxyl groups changes, as does the hydrolysis of the Fe(III) ion. These changes affect the nature and stability of the this compound complexes formed, which in turn alters the electronic transitions and the resulting absorption spectrum. nih.gov

For instance, studies on the interaction between bovine serum albumin and Fe(III)-tartrate complexes investigated two different species, [Fe(III)(tar)(H2O)3]− and [Fe(III)(tar)2]5−, highlighting the existence of different complex forms. nih.gov The pH of the solution influences the equilibrium between these and other potential this compound species, each with its own characteristic absorption spectrum. While a specific data table detailing the λmax shifts with pH for this compound is not available in the search results, the literature on iron(III) carboxylate complexes consistently points to a strong pH dependence of their UV-Vis spectra. nsf.gov

Luminescence Spectroscopy

Luminescence spectroscopy involves the emission of light from a substance after it has absorbed energy. This can provide information about the excited states of a molecule and the presence of defects in a material.

Photoluminescence Studies for Defect Analysis

Research on tartrate-functionalized Fe2O3 nanoparticles has shown the emergence of intrinsic multicolor photoluminescence, with emission peaks in the blue, cyan, and green regions of the spectrum. researchgate.net Specifically, upon excitation at 320, 365, and 410 nm, the nanoparticles exhibited intense photoluminescence peaks at 410, 460, and 490 nm, respectively. researchgate.net This phenomenon is attributed to the functionalization with tartrate. researchgate.net Similarly, studies on tartrate-functionalized gadolinium-doped manganese ferrite (B1171679) nanoparticles reported a blue emission band around 417 nm. acs.org These photoluminescence properties can be indicative of surface states and defects created or modified by the tartrate functionalization.

The following table presents photoluminescence data for tartrate-functionalized nanoparticles.

| Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |

| Tartrate-functionalized Fe2O3 NPs | 320 | 410 | researchgate.net |

| 365 | 460 | researchgate.net | |

| 410 | 490 | researchgate.net | |

| Tartrate-functionalized Gd-doped MnFe2O4 NPs | Not specified | ~417 | acs.org |

Excited State Dynamics and Lifetimes

The study of excited state dynamics provides insight into the photophysical processes that occur after a molecule absorbs light. Femtosecond pump-probe spectroscopy has been used to investigate the excited state of the Fe(III)-tartrate complex. researchgate.net Upon excitation into its charge transfer bands, an intermediate absorbance is formed that decays with two characteristic time constants. researchgate.net

The shorter lifetime is on the order of picoseconds and is attributed to processes such as vibrational cooling and solvent relaxation of the initially formed Franck-Condon excited state. The longer lifetime component is assigned to a combination of internal conversion back to the ground state and the formation of a long-lived Fe(II) radical complex. researchgate.net These competing processes ultimately determine the quantum yield of the photolysis of Fe(III)-carboxylates. researchgate.net

The following table details the excited state lifetimes for the Fe(III)-tartrate complex.

| Complex | Excitation Wavelength (nm) | Lifetime 1 (ps) | Lifetime 2 (ps) | Assignment | Reference |

| [Fe(Tart)]+ | 405 | 0.4 | 1.4 | Vibrational cooling/solvent relaxation and internal conversion/Fe(II) radical formation | researchgate.net |

| [Fe(Tart)]+ | 320 | Not specified | Not specified | Formation of an intermediate absorbance decaying with two characteristic times | researchgate.net |

Femtosecond Pump-Probe Spectroscopy for Ultrafast Processes

Femtosecond pump-probe spectroscopy is a powerful technique utilized to investigate the initial photophysical and photochemical events that occur on extremely short timescales following light absorption. In the study of this compound, this method has been instrumental in elucidating the complex sequence of ultrafast processes that are initiated upon excitation of its ligand-to-metal charge transfer (LMCT) bands.

Detailed Research Findings

Studies employing femtosecond pump-probe spectroscopy on this compound have revealed biphasic decay dynamics of the transient absorption signal. researchgate.netnsc.ru This indicates the presence of at least two distinct ultrafast processes occurring sequentially after photoexcitation.

Upon excitation in the charge transfer band, an intermediate absorbance is formed which then decays with two different characteristic time constants. researchgate.net For instance, when the [Fe(Tart)]+ complex is excited with a 405 nm pump pulse, the transient absorption forms and almost completely decays within 30 picoseconds. nsc.ru A global analysis of the kinetic traces across a wavelength range of 440–760 nm using a two-exponential function provides a good fit for the experimental data. nsc.ru

The observed ultrafast dynamics can be described by the following processes:

Initial Ultrafast Process (τ₁): The shorter time constant is attributed to a combination of vibrational cooling and solvent relaxation of the initially formed Franck-Condon excited state. researchgate.net This process represents the thermalization of the excited state.

Secondary Process (τ₂): The second, longer time constant is assigned to a superposition of two competing pathways: internal conversion back to the ground state and the formation of a long-lived Fe(II) radical complex. researchgate.netnsc.ru The competition between these two channels is what ultimately dictates the quantum yield of Fe(II) formation. researchgate.net

Experiments conducted with different excitation wavelengths, such as 320 nm and 405 nm, which fall within the same broad LMCT band of the complex, confirm these general dynamics. researchgate.netrsc.org At an excitation wavelength of 320 nm, a broad, structureless absorption band is initially formed with a maximum below 440 nm, accompanied by strong bleaching in the UV region due to the depopulation of the ground state. researchgate.net Within the first few picoseconds, this transient absorption band both decays and shifts to shorter wavelengths. researchgate.net

The key kinetic parameters extracted from these femtosecond pump-probe experiments on this compound are summarized in the table below.

| Excitation Wavelength (λ_pump) | Time Constant τ₁ (ps) | Attributed Process for τ₁ | Time Constant τ₂ (ps) | Attributed Process for τ₂ | Reference |

| 405 nm | 0.4 | Vibrational cooling and solvent relaxation | ~40 | Internal conversion and formation of Fe(II) radical complex | researchgate.netnsc.ru |

| 320 nm | 0.2 | Vibrational cooling and solvent relaxation | 1.4 | Internal conversion and formation of Fe(II) radical complex | researchgate.net |

Electrochemical Behavior and Applications of Ferric Tartrate

Voltammetric Studies of Iron(III)/Iron(II) Tartrate Couples

Voltammetry is a key technique for investigating the redox behavior of electroactive species like the iron(III)/iron(II) couple. While comprehensive studies on the cyclic voltammetry of the Fe(III)/Fe(II)-tartrate system at solid electrodes such as carbon are not extensively reported in the literature, investigations using polarography at a mercury electrode have provided valuable insights. core.ac.uk

Polarographic studies have shown that in a neutral medium (pH 7), the Fe(III)/Fe(II) tartrate system exhibits reversible behavior. core.ac.uk This reversibility is indicated by the identical half-wave potentials for both the anodic (oxidation of Fe(II) to Fe(III)) and cathodic (reduction of Fe(III) to Fe(II)) waves in alkaline solutions. core.ac.uk However, it is noted that in some cases, the anodic wave is observed at a much more positive potential than the cathodic wave. core.ac.uk

The complexation of iron by tartrate significantly influences its redox potential. The reduction peak for the Fe(III) tartrate complex occurs at a more negative potential compared to the Fe(III)-EDTA complex, which suggests that the Fe(III) tartrate complex is more stable in an alkaline medium. core.ac.uk This increased stability makes the reduction of Fe(III) to Fe(II) more difficult, as reflected by the shift in potential. core.ac.uk

The general principles of cyclic voltammetry for iron complexes involve a reversible redox system where Fe³⁺ and Fe²⁺ ions generate current peaks corresponding to their redox reactions. semanticscholar.org For a reversible process, the ratio of the anodic to cathodic peak currents (ipa/ipc) is close to 1. researchgate.net The potential separation between the anodic and cathodic peaks (ΔEp) is also a key parameter, which for a one-electron reversible process is theoretically 59 mV.

While specific peak potential data for ferric tartrate from cyclic voltammetry on solid electrodes is scarce, the information from polarography confirms the electrochemical activity of the Fe(III)/Fe(II)-tartrate couple and the significant influence of the tartrate ligand on its redox properties.

Ionic Conductivity Investigations in this compound Materials

Investigations into the electrical properties of this compound, particularly in nanoparticle form, reveal its dielectric nature. Dielectric studies on pelletized samples of iron tartrate nanoparticles, synthesized via a wet chemical technique, have been conducted over a frequency range of 10 Hz to 10 MHz and at various temperatures (303 K to 373 K). asianpubs.org

The alternating current (a.c.) conductivity of this compound nanoparticles has been observed to increase with an increase in frequency. asianpubs.org This behavior is characteristic of dielectric materials where the conductivity is related to the hopping of charge carriers. The mechanism for a.c. conduction in these materials is often described by the correlated barrier hopping model. asianpubs.org Furthermore, the activation energy for this electrical conduction process has been found to decrease as the frequency increases. asianpubs.org

The dielectric constant (ε') and dielectric loss (ε''), which are measures of a material's ability to store and dissipate electrical energy, respectively, both show a decrease with increasing frequency. asianpubs.org This is a typical trend for dielectric materials where at higher frequencies, the polarization mechanisms are less able to keep up with the alternating electric field.

Table 1: Dielectric Properties of this compound Nanoparticles asianpubs.org

| Property | Trend with Increasing Frequency | Trend with Increasing Temperature |

| AC Conductivity (σ_ac) | Increases | Increases |

| Dielectric Constant (ε') | Decreases | Increases |

| Dielectric Loss (ε'') | Decreases | Increases |

| Activation Energy (E_a_) | Decreases | - |

This table summarizes the qualitative trends observed for this compound nanoparticles as reported in the literature.

These findings suggest that this compound-based materials have potential applications in electronic components where dielectric properties are important.

Influence of pH on Electrochemical Potentials and Processes

The pH of the surrounding medium has a profound effect on the electrochemical behavior of this compound. This influence is primarily due to the speciation of both iron and tartrate, as well as the involvement of protons in the redox reactions. The stability and reduction potential of iron complexes are strongly dependent on pH because of the competition between the ferric ions (Fe³⁺) and protons (H⁺) for the tartrate ligand. nih.gov